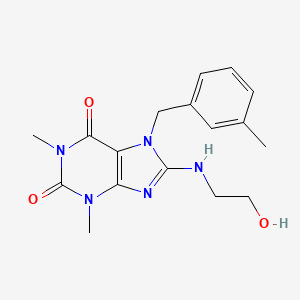
2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves various steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents . For instance, benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia .Molecular Structure Analysis
The molecular structure of related compounds like benzylamines is characterized by the presence of a benzyl group attached to an amine functional group . This structure can be further modified to include various substituents, which can influence the molecule’s reactivity and physical properties.Chemical Reactions Analysis
Benzylamines undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules. These reactions include nucleophilic substitutions, reductions, and the formation of Schiff bases through coupling with aromatic aldehydes .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like benzylamines are influenced by their molecular structure. For instance, benzylamine is a colorless water-soluble liquid with a weak, ammonia-like odor .科学的研究の応用
Biological Effects and Toxicology of Acetamide Derivatives
The study by Kennedy (2001) reviews the biological effects and toxicology of acetamide and its derivatives, including N,N-dimethylacetamide (DMAC), highlighting their commercial importance and the biological consequences of exposure. This information, while not directly related to "2-(Benzylamino)-N,N-dimethylacetamide;hydrochloride," suggests a basis for understanding the toxicological profile and biological effects of similar compounds (Kennedy, 2001).
Applications in Polymer and Biopolymer Synthesis
Petzold-Welcke et al. (2014) discuss the chemical modification of xylan, a biopolymer, to produce new ethers and esters with specific properties, which include reactions with various agents in different conditions. This research provides insights into how functional groups, similar to those in "this compound," can be utilized to modify biopolymers for specific applications, indicating the potential for scientific research applications in material science and bioengineering (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Advanced Analytical Techniques and Solvent Properties
Kiefer, Noack, and Kirchner (2011) review the hydrogen bonding interactions of Dimethyl sulfoxide (DMSO) with cosolvents, providing valuable information on solvent properties and molecular interactions. This research could be relevant for understanding the solvent interactions and analytical applications of "this compound," especially in the context of its use in scientific experiments and formulations (Kiefer, Noack, & Kirchner, 2011).
Non-Toxic Solvent Use in Membrane Preparation
Figoli et al. (2014) discuss the challenges and developments towards using non-toxic solvents in membrane preparation, emphasizing the environmental and safety aspects of solvent selection. This context may provide insights into the considerations for using "this compound" in environmentally friendly and safe research practices, particularly in the field of membrane technology and solvent selection (Figoli, Marino, Simone, Nicolò, Li, He, Tornaghi, & Drioli, 2014).
Safety and Hazards
特性
IUPAC Name |
2-(benzylamino)-N,N-dimethylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13(2)11(14)9-12-8-10-6-4-3-5-7-10;/h3-7,12H,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHKRLFHZLDJGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC=CC=C1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

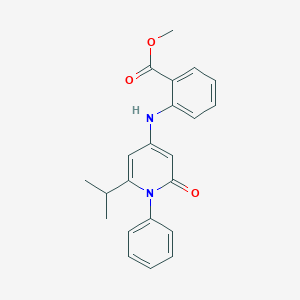

![N-allyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2605770.png)
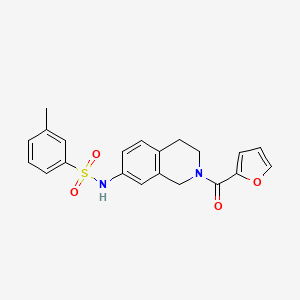

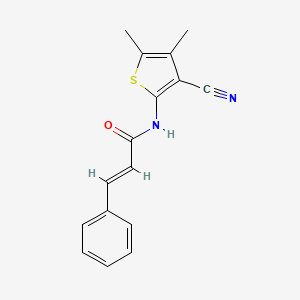
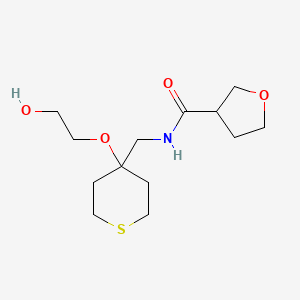
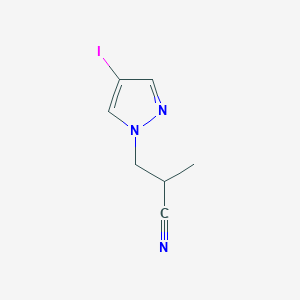


![1-[3,5-Dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B2605786.png)
![(1R,5S)-N-(thiophen-2-ylmethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2605787.png)
